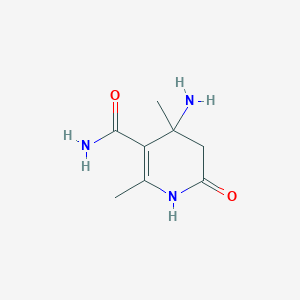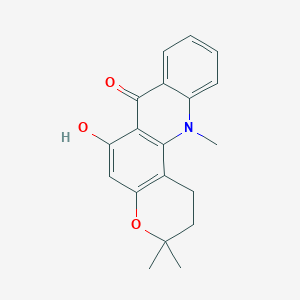![molecular formula C16H24N2O5 B094125 [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate CAS No. 1042-93-9](/img/structure/B94125.png)
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA belongs to the family of diazabicyclo compounds, which are known for their unique properties and diverse applications.
作用机制
The mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化和生理效应
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune responses. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, including:
1. Development of more efficient synthesis methods for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its derivatives.
2. Investigation of the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential targets in cancer cells.
3. Development of new applications for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in materials science and catalysis.
4. Evaluation of the toxicity and safety of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in animal models.
5. Exploration of the potential of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential applications in these fields.
合成方法
The synthesis of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form a cyclized intermediate. This intermediate is then reacted with butyl acrylate to form the final product, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate.
科学研究应用
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
属性
CAS 编号 |
1042-93-9 |
|---|---|
产品名称 |
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
分子式 |
C16H24N2O5 |
分子量 |
324.37 g/mol |
IUPAC 名称 |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
InChI 键 |
BPUYNCJCQVSSST-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
规范 SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
同义词 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



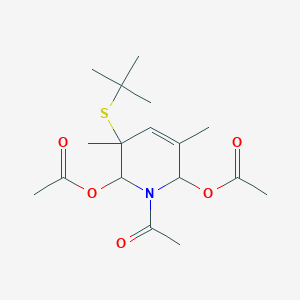
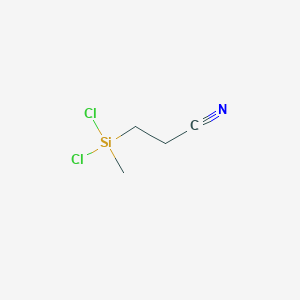
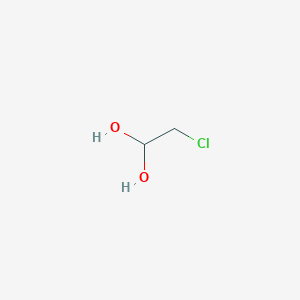
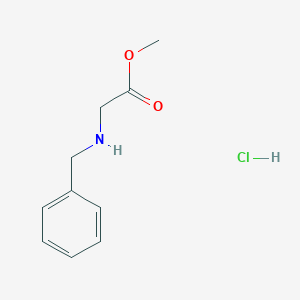
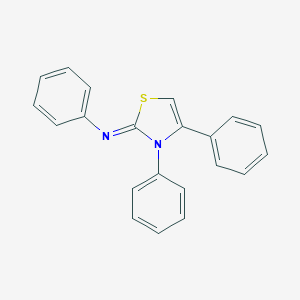
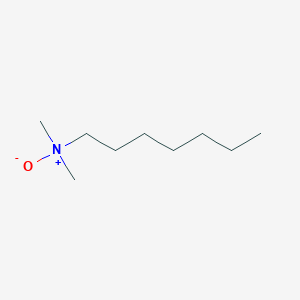
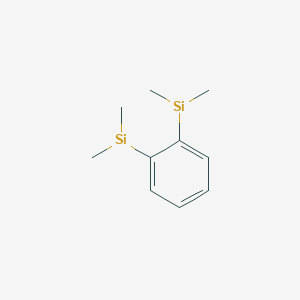
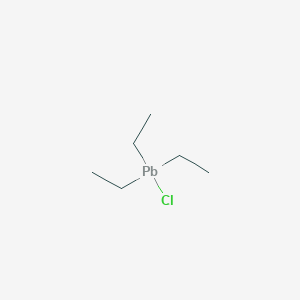
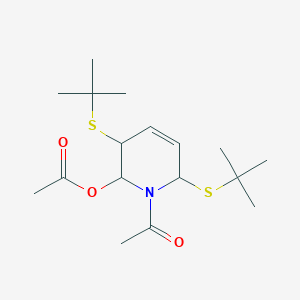
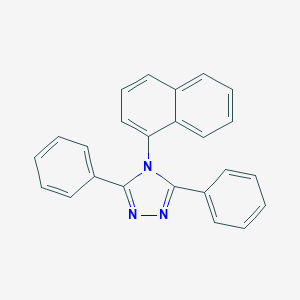
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
